Tedizolid Phosphate

Description

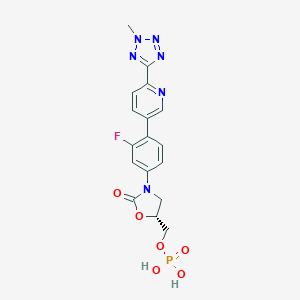

Structure

3D Structure

Properties

IUPAC Name |

[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGUSIANLFXSGE-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN6O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234977 |

Source

|

| Record name | Tedizolid phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856867-55-5 |

Source

|

| Record name | Tedizolid phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856867-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedizolid phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tedizolid phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEDIZOLID PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7DRJ6R4DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tedizolid Phosphate's Siege on the 50S Ribosome: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide illuminates the precise mechanism of action by which tedizolid phosphate, a next-generation oxazolidinone antibiotic, exerts its potent inhibitory effects on the bacterial 50S ribosomal subunit. Through a synthesis of structural data, biochemical assays, and comparative analyses, this document provides a comprehensive understanding of tedizolid's molecular interactions and the experimental methodologies used to elucidate them.

Executive Summary

Tedizolid, the active metabolite of the prodrug this compound, is a formidable inhibitor of bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical hub for peptide bond formation. This interaction, distinguished by unique structural features compared to its predecessor linezolid, results in a highly potent and broad-spectrum activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide will dissect the intricacies of this mechanism, from its precise binding site and molecular interactions to the functional consequences that lead to bacterial stasis.

Mechanism of Action: A Molecular Perspective

Tedizolid's primary mode of action is the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[1] This binding event occurs at the A-site of the PTC, effectively obstructing the proper positioning of aminoacyl-tRNA and thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis.[2]

The enhanced potency of tedizolid over linezolid can be attributed to its modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system. These modifications allow for additional binding site interactions within the PTC, leading to a stronger and more stable association with the ribosome.[1][3]

The Binding Pocket: A High-Resolution View

Cryo-electron microscopy (cryo-EM) studies of tedizolid in complex with the Staphylococcus aureus 50S ribosomal subunit (PDB ID: 6WRS) have provided a detailed view of its binding site at a resolution of approximately 3 Å.[4][5][6] Tedizolid situates itself within a pocket of the PTC, where it engages in specific interactions with key nucleotides of the 23S rRNA.

Key Molecular Interactions

The potency of tedizolid is underpinned by a network of interactions with the 23S rRNA. These include:

-

Hydrogen Bonds: The hydroxyl group of tedizolid's C5-domain forms crucial hydrogen bonds with the phosphate oxygen and the 2'-OH of A2503 (E. coli numbering).[6]

-

Lone-Pair Interaction: The tetrazole ring of tedizolid engages in a close lone-pair interaction (approximately 3 Å) with U2584.[6]

-

Additional Contacts: The extended C-ring, featuring a pyridine and methylated tetrazole, makes additional contacts with U2506 and U2584, further stabilizing the binding.[6]

These interactions collectively contribute to a higher binding affinity compared to linezolid, which lacks the extended ring system.

Tedizolid activation and its inhibitory pathway on the 50S ribosome.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of tedizolid.

| Parameter | Value | Organism/System | Reference |

| IC50 (Protein Synthesis) | 0.3 µg/ml (for Linezolid) | S. aureus cells | [7] |

| IC50 (50S Subunit Formation) | 0.6 µg/ml (for Linezolid) | S. aureus cells | [7] |

| PDB ID (Cryo-EM Structure) | 6WRS | S. aureus 50S subunit | [4][5] |

| Resolution | ~3 Å | S. aureus 50S subunit | [4][5] |

| Interaction | Distance (Å) | Interacting Atoms | Reference |

| Tedizolid (Tetrazole) - U2584 | ~3 | Lone-pair interaction | [6] |

| Tedizolid (Hydroxyl) - A2503 | - | Hydrogen bonds with phosphate oxygen and 2'-OH | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of tedizolid.

Cryo-Electron Microscopy (Cryo-EM) of the Tedizolid-50S Ribosome Complex

Objective: To determine the high-resolution structure of tedizolid bound to the bacterial 50S ribosomal subunit.

Methodology (based on PDB: 6WRS): [4][6]

-

Ribosome Purification: 70S ribosomes are isolated from Staphylococcus aureus cultures.

-

Complex Formation: Purified 70S ribosomes are incubated with a final concentration of ~10 µM tedizolid (solubilized in DMSO) at 37°C for 15 minutes, followed by 1 hour on ice.

-

Grid Preparation: The ribosome-tedizolid solution is applied to glow-discharged TEM grids and plunge-frozen in liquid ethane.

-

Data Collection: Cryo-EM data is collected on a transmission electron microscope operating at 200-300 kV.

-

Image Processing and 3D Reconstruction: The collected images are processed to reconstruct a 3D density map of the 50S subunit in complex with tedizolid.

-

Model Building and Refinement: An atomic model of the 50S-tedizolid complex is built into the cryo-EM density map and refined to achieve the final structure.

Workflow for determining the cryo-EM structure of the tedizolid-50S complex.

In Vitro Transcription/Translation Inhibition Assay

Objective: To quantify the inhibitory effect of tedizolid on bacterial protein synthesis.

Methodology:

-

Reaction Setup: A coupled in vitro transcription-translation system (e.g., from E. coli) is prepared containing all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and a DNA template encoding a reporter protein like luciferase).

-

Inhibitor Addition: Varying concentrations of tedizolid are added to the reaction mixtures. A control reaction without the antibiotic is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow for transcription and translation.

-

Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified. For luciferase, this is done by measuring luminescence after the addition of a substrate.

-

IC50 Determination: The concentration of tedizolid that inhibits protein synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the log of the tedizolid concentration.

Toeprinting Assay

Objective: To map the precise location of ribosome stalling on an mRNA template in the presence of tedizolid.

-

In Vitro Translation: A cell-free translation system is programmed with a specific mRNA template in the presence of tedizolid.

-

Primer Hybridization: A radiolabeled or fluorescently labeled DNA primer is annealed to the mRNA downstream of the potential stalling site.

-

Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.

-

Stalling and Termination: The reverse transcriptase is physically blocked by the stalled ribosome, leading to the termination of cDNA synthesis.

-

Analysis: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA fragment (the "toeprint") indicates the precise position of the ribosome on the mRNA.

Schematic of the toeprinting assay workflow.

Conclusion

This compound's mechanism of action on the 50S ribosome is a testament to the power of structure-guided drug design. By engaging in additional, stabilizing interactions within the peptidyl transferase center, tedizolid exhibits enhanced potency and the ability to overcome certain linezolid resistance mechanisms. The experimental approaches detailed in this guide have been instrumental in unraveling this intricate mechanism at the molecular level. A continued and detailed understanding of these interactions is paramount for the development of future generations of antibiotics to combat the ever-growing threat of antimicrobial resistance.

References

- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. 6wrs - Structure of the 50S subunit of the ribosome from Methicillin Resistant Staphylococcus aureus in complex with the antibiotic, tedizolid - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic insights into antibiotic action on the ribosome through single-molecule fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Tedizolid Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of tedizolid phosphate, a critical physicochemical property influencing its formulation, delivery, and bioavailability. This compound is the prodrug of the oxazolidinone antibiotic tedizolid, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding its solubility characteristics is paramount for the successful development of both oral and intravenous dosage forms.

Quantitative Solubility Profile

The aqueous solubility of this compound is significantly influenced by the pH of the medium. As a phosphate ester prodrug, its ionization state, and consequently its solubility, changes with varying pH levels. Generally, the solubility of this compound is lowest in acidic conditions and increases as the pH becomes more alkaline, with a notable sharp increase in solubility between pH 4.0 and 6.0[1].

The following tables summarize the quantitative solubility data for this compound in various aqueous media, compiled from multiple sources.

Table 1: Aqueous Solubility of this compound in Different Media at 25°C [2]

| Medium | pH | Solubility (mg/mL) |

| Water | 3.9 | 0.1 |

| 0.1 N HCl | 1.1 | 0.005 |

| 0.01 N HCl | 2.1 | 0.005 |

| 0.1% Phosphoric Acid | 2.0 | 0.003 |

| 0.05 M Potassium Biphthalate | 4.0 | > 0.1 (not specified) |

| 0.05 M Potassium Phosphate | 6.0 | > 0.1 (not specified) |

| 0.05 M Sodium Phosphate | 8.0 | > 0.1 (not specified) |

| 0.1 M Potassium Borate | 9.0 | > 0.1 (not specified) |

Table 2: Solubility of this compound in Simulated Tear Fluid (STF) at 37°C [3]

| Medium | Solubility of Pure TZP (µg/mL) | Solubility of TZP Nanocrystal (µg/mL) |

| STF with 0.5% (w/v) SLS | 18.4 | 25.9 |

TZP: this compound; STF: Simulated Tear Fluid; SLS: Sodium Lauryl Sulfate

It is important to note that some sources describe this compound as "insoluble in water"[4][5][6]. This qualitative description likely refers to its low solubility in neutral or acidic water, as evidenced by the quantitative data. The prodrug approach is specifically designed to enhance the aqueous solubility of the parent compound, tedizolid, which has very low water solubility[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of solubility data. The following protocols have been extracted from the cited literature.

Solubility Determination in Simulated Tear Fluid (STF)

This method was employed to evaluate the solubility of this compound for potential topical ocular applications[3].

Materials:

-

This compound (TZP)

-

Simulated Tear Fluid (STF), prepared by dissolving 6.8 g of NaCl, 2.2 g of NaHCO₃, 1.4 g of KCl, and 0.08 g of CaCl₂·2H₂O in 1000 mL of purified water.

-

Sodium Lauryl Sulfate (SLS)

-

Glass vials

-

Vortex mixer

-

Orbital shaking water bath (e.g., Julabo® SW22)

Procedure:

-

Prepare saturated solutions of TZP in STF and STF containing 0.5% (w/v) SLS.

-

Add an excess amount of pure TZP to 1 mL of each medium in triplicate in glass vials.

-

Vortex each mixture to ensure initial dispersion.

-

Place the vials in an orbital shaking water bath maintained at 37 ± 1 °C and shake at 100 strokes per minute for 72 hours to ensure equilibrium is reached.

-

After 72 hours, centrifuge the samples to separate the undissolved solid.

-

Collect the supernatant and analyze the concentration of dissolved TZP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate determination of this compound concentration in solubility studies. The following is an example of an HPLC method used for the quantification of TZP[3].

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Macherey-Nagel 250 × 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.02 M Sodium acetate buffer (pH adjusted to 3.5 with Hydrochloric acid) and acetonitrile in a 65:35 v/v ratio.

-

Flow Rate: 1 mL/min (isocratic elution).

-

Column Temperature: 40 °C.

-

Detection Wavelength: 251 nm.

-

Injection Volume: 30 µL.

-

Run Time: 10 minutes.

Standard Preparation:

-

Prepare a stock solution of TZP in methanol (e.g., 100 µg/mL).

-

Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Visualizing Key Pathways

To better understand the context of this compound's function, the following diagrams illustrate its metabolic activation and mechanism of action.

Figure 1. Metabolic activation of this compound.

This compound is a prodrug that is rapidly converted to its microbiologically active moiety, tedizolid, by endogenous phosphatases in the body[2][7]. This enzymatic cleavage is a crucial step for the drug's antibacterial activity.

Figure 2. Mechanism of action of tedizolid.

The active form, tedizolid, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center of the 23S ribosomal RNA[2][8]. This action prevents the formation of a functional 70S initiation complex, thereby halting the translation process and leading to a bacteriostatic effect.

Conclusion

The aqueous solubility of this compound is a complex, pH-dependent property that is fundamental to its clinical utility. Its formulation as a phosphate ester prodrug successfully overcomes the poor solubility of the active tedizolid moiety, enabling both oral and intravenous administration. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this important antibiotic, facilitating further formulation development and optimization. A thorough understanding of these physicochemical characteristics will continue to be essential for maximizing the therapeutic potential of this compound.

References

- 1. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Fabrication and Characterization of this compound Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

Tedizolid Phosphate: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid phosphate is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by a range of Gram-positive pathogens.[1][2] It is a prodrug that is rapidly converted by phosphatases in the body to its active form, tedizolid.[1][3] This technical guide provides an in-depth overview of tedizolid's mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its efficacy.

Mechanism of Action

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][4] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[3][5] This binding action prevents the formation of the 70S initiation complex, a critical step in the translation process, thereby halting the synthesis of essential bacterial proteins.[3] Tedizolid's unique chemical structure, including a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system, allows for enhanced potency and activity against some linezolid-resistant strains.[1][4] In vitro studies have shown that tedizolid is primarily bacteriostatic against key Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Susceptible Staphylococcus aureus (MSSA).[5]

Spectrum of Activity

Tedizolid demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other antibiotics.

Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus

| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | 2 | 2 | [6] |

| Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.5 | 2 | 2 | [6][7] |

| Linezolid-Resistant MRSA (some strains) | 0.125 - 1 | N/A | 8 - 16 | N/A | [8] |

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Activity of Tedizolid against Streptococcus Species

| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |

| Streptococcus pyogenes | N/A | 0.5 | N/A | 2 | [6][9] |

| Streptococcus agalactiae | N/A | 0.5 | N/A | 2 | [6][9] |

| Streptococcus anginosus group | N/A | 0.5 | N/A | 2 | [6][9] |

| Streptococcus pneumoniae | 0.25 | 0.25 | N/A | N/A | [10] |

Table 3: In Vitro Activity of Tedizolid against Enterococcus Species

| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Reference |

| Enterococcus faecalis | 0.25 | 0.5 | 1 | 2 | [6][9] |

| Vancomycin-Resistant E. faecalis (VRE) | 0.25 | 0.25 | N/A | N/A | [8] |

| Enterococcus faecium | 0.5 | 1 | N/A | N/A | [8] |

| Vancomycin-Resistant E. faecium (VRE) | 0.5 | 1 | N/A | N/A | [8] |

Mechanisms of Resistance

Resistance to oxazolidinones, including tedizolid, is relatively rare.[1] When it occurs, it is primarily associated with mutations in the genes encoding 23S rRNA or ribosomal proteins L3 and L4.[11] Another mechanism of resistance involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the antibiotic's binding site on the ribosome.[4][12] Tedizolid has shown activity against some linezolid-resistant strains, particularly those harboring the cfr gene, due to its modified chemical structure.[1][4]

Experimental Protocols

The in vitro and in vivo activity of tedizolid has been characterized using standardized methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of tedizolid is typically determined using broth microdilution or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol (based on CLSI M07-A10):

-

Preparation of Antimicrobial Agent: A stock solution of tedizolid is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: The wells of a microtiter plate containing the serially diluted tedizolid are inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

General Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 105 to 5 x 106 CFU/mL) is prepared in a suitable broth medium.

-

Exposure to Antimicrobial: Tedizolid is added to the bacterial suspension at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

In Vivo Efficacy Models

Animal models, such as the mouse peritonitis model, are used to evaluate the in vivo efficacy of tedizolid.

Mouse Peritonitis Model Workflow:

-

Infection: Mice are intraperitoneally injected with a lethal dose of a Gram-positive bacterium (e.g., MRSA).

-

Treatment: At a specified time post-infection, cohorts of mice are treated with this compound at various doses, a comparator antibiotic, or a vehicle control.

-

Observation: The survival of the mice is monitored over a defined period (e.g., 7 days).

-

Endpoint: The primary endpoint is typically the survival rate at the end of the observation period. Bacterial burden in peritoneal fluid or organs may also be assessed as a secondary endpoint.

Conclusion

This compound is a potent oxazolidinone antibiotic with a favorable profile against a wide range of clinically important Gram-positive bacteria, including resistant phenotypes. Its distinct mechanism of action and robust in vitro and in vivo activity make it a valuable therapeutic option in the management of infections caused by these pathogens. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and understanding of its antimicrobial properties.

References

- 1. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. standards.globalspec.com [standards.globalspec.com]

- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agar dilution - Wikipedia [en.wikipedia.org]

- 5. dokumen.pub [dokumen.pub]

- 6. 4.4. Agar Dilution Susceptibility Testing [bio-protocol.org]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 8. protocols.io [protocols.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

An In-depth Technical Guide to the Molecular Structure of Tedizolid Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of tedizolid phosphate, an oxazolidinone-class antibacterial agent. It covers its chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex pathways.

Molecular Structure and Physicochemical Properties

This compound is a phosphate ester prodrug that is rapidly converted by endogenous phosphatases to its active form, tedizolid.[1][2] This conversion is crucial for its antibacterial activity. The molecular structure of this compound consists of several key functional groups: an oxazolidinone ring, a fluorinated phenyl ring, a pyridine ring, and a tetrazole ring, with a phosphate group attached to the hydroxymethyl side chain of the oxazolidinone nucleus.[3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate | [4] |

| Molecular Formula | C₁₇H₁₆FN₆O₆P | [4] |

| Molecular Weight | 450.32 g/mol | [5] |

| CAS Number | 856867-55-5 | [4] |

| Appearance | White to yellow solid | [1] |

| Oral Bioavailability | ~91% | [2][6] |

| Plasma Protein Binding | 70% to 90% | [6][7] |

| Elimination Half-Life | Approximately 12 hours | [2][6] |

| Solubility | Highly water-soluble (>50 mg/mL) | [8] |

Mechanism of Action: From Prodrug to Protein Synthesis Inhibition

This compound exerts its bacteriostatic effect through a precise molecular mechanism that begins with its activation and culminates in the inhibition of bacterial protein synthesis.[9]

-

Prodrug Activation : Following administration, this compound is rapidly hydrolyzed by plasma or intestinal phosphatases, which cleave the phosphate group to yield the active moiety, tedizolid.[2][10]

-

Ribosomal Binding : The active tedizolid molecule then targets the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9][10] This interaction involves the 23S ribosomal RNA (rRNA).[3]

-

Inhibition of Protein Synthesis : By binding to the 50S subunit, tedizolid blocks the formation of the 70S initiation complex, a critical step for bacterial protein synthesis to begin.[10][11] This prevents the translation of messenger RNA (mRNA) into proteins, thereby halting bacterial growth and replication.[10]

The following diagram illustrates the activation and mechanism of action of this compound.

Experimental Protocols

Precise and reproducible experimental methods are critical for studying this compound. The following section details a common protocol for the preparation of standard solutions for analytical studies, such as High-Performance Liquid Chromatography (HPLC).[12]

This protocol is adapted from methodologies used for the analytical determination of this compound.[12]

Materials:

-

This compound Active Pharmaceutical Ingredient (API)

-

Diluent: Acetonitrile and Water (50:50, v/v)

-

100ml volumetric flask

-

10ml volumetric flasks

-

Pipettes

-

Sonicator

-

HPLC grade nylon filters (0.5 µm)

Procedure:

-

Preparation of Stock Solution (750 µg/mL): a. Accurately weigh 75 mg of the this compound working standard. b. Transfer the weighed standard into a 100ml clean, dry volumetric flask. c. Add approximately 75ml (3/4th volume) of the diluent to the flask. d. Sonicate the solution for 15 minutes to ensure complete dissolution. e. Make up the final volume to 100ml with the diluent. f. Filter the solution using an HPLC nylon filter of 0.5µm pore size.[12]

-

Preparation of Standard Working Solutions: a. From the stock solution, pipette specific volumes (e.g., 0.010 ml, 0.020 ml, etc.) into a series of 10 ml volumetric flasks. b. Dilute each flask to the 10ml mark with the diluent to achieve the desired final concentrations for the calibration curve (e.g., 75 µg/ml, 150 µg/ml, etc.).[12]

The workflow for preparing these solutions is visualized in the diagram below.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Tedizolid - Wikipedia [en.wikipedia.org]

- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. merckconnect.com [merckconnect.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Tedizolid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Tedizolid Phosphate Demonstrates Superior Efficacy in Rabbit Model of MRSA Necrotizing Pneumonia

Comprehensive analysis of preclinical data reveals the potential of tedizolid phosphate in treating severe lung infections, offering a promising alternative to conventional therapies. In a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) necrotizing pneumonia, this compound showed comparable efficacy to linezolid and superior outcomes to vancomycin, primarily through the suppression of bacterial toxin production.[1][2][3]

This report provides detailed application notes and protocols based on a pivotal study investigating the efficacy of this compound in a robust rabbit pneumonia model. The findings offer valuable insights for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Executive Summary of Efficacy Data

This compound's efficacy was evaluated against MRSA strain USA300/SF8300, a hyperproducer of alpha-toxin and Panton-Valentine leukocidin (PVL), key virulence factors in necrotizing pneumonia.[1] The quantitative outcomes of the study are summarized below, highlighting the significant survival advantage and toxin inhibition conferred by this compound treatment.

Survival Outcomes

| Treatment Group | Dosage | Survival Rate | Statistical Significance (vs. This compound) |

| This compound | 6 mg/kg, IV, twice daily | 83% (10/12) | - |

| Linezolid | 50 mg/kg, subcutaneously, thrice daily | 83% (10/12) | P = 0.66 |

| Vancomycin | 30 mg/kg, IV, twice daily | 17% (2/12) | P = 0.003 |

| Saline (Control) | 5 ml, IV | 17% (2/12) | P = 0.002 |

Bacterial Burden and Toxin Production in Lungs

| Treatment Group | Mean Bacterial Count (log10 CFU/lung) | Mean LukF-PV Toxin (μ g/lungs ) |

| This compound | Not significantly different from vancomycin or linezolid | 0.08 ± 0.05 |

| Linezolid | Not significantly different from this compound | 0.20 ± 0.25 |

| Vancomycin | Not significantly different from this compound | 0.82 ± 0.87 |

| Saline (Control) | Significantly higher than this compound | 2.22 ± 2.04 |

Note: While bacterial counts were not significantly different between the active treatment groups, the profound difference in survival and toxin levels underscores the importance of toxin suppression in treatment efficacy.[2][3]

Experimental Protocols

The following protocols are derived from the methodologies employed in the described rabbit pneumonia model.

Bacterial Strain and Inoculum Preparation

-

Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300/SF8300, a clinical isolate known for hyperproduction of alpha-toxin and PVL.[1]

-

Culture: The SF8300 strain was cultured in tryptic soy broth at 37°C with shaking to the late exponential growth phase.[1]

-

Inoculum Preparation:

-

Harvest bacteria by centrifugation.

-

Wash the bacterial pellet twice with phosphate-buffered saline (PBS).

-

Resuspend the pellet in PBS containing 10% glycerol to a concentration of 1 × 10¹⁰ to 2 × 10¹⁰ CFU/ml.

-

Aliquot and store at -80°C until use.

-

Immediately before infection, thaw an aliquot and dilute with saline to approximately 3.5 × 10⁹ to 4.0 × 10⁹ CFU/ml.[1]

-

Confirm the final bacterial titer by serial dilution and plating on 5% sheep blood agar plates.[1]

-

Rabbit Model of Necrotizing Pneumonia

-

Animal Model: Outbred New Zealand White rabbits, 8 to 12 weeks old, weighing 2.0 to 2.8 kg.[1]

-

Anesthesia: Anesthetize the rabbits prior to the infection procedure.

-

Infection Procedure:

Treatment Regimen

-

Initiation of Treatment: Begin antibiotic administration 1.5 hours post-infection.[1]

-

Treatment Groups (n=12 each):

-

This compound: 6 mg/kg intravenously at 1.5, 13, 25, and 37 hours post-infection.[4]

-

Linezolid: 50 mg/kg subcutaneously at 1.5, 10, 18, and 26 hours post-infection.[4]

-

Vancomycin: 30 mg/kg intravenously at 1.5, 13, 25, and 37 hours post-infection.[4]

-

Saline Control: 5 ml intravenously at 1.5, 13, 25, and 37 hours post-infection.[1][4]

-

Mechanism of Action: Toxin Suppression

A key finding of this research is that the protective efficacy of this compound, similar to linezolid, is linked to its ability to inhibit the production of bacterial toxins at the site of infection.[1][3] This is a critical advantage over vancomycin, which did not suppress toxin production to the same extent.[1][3] The proposed mechanism involves the inhibition of bacterial protein synthesis, thereby preventing the expression of virulence factors like alpha-toxin and PVL.

Conclusion

The data from this rabbit model of MRSA necrotizing pneumonia strongly support the efficacy of this compound. Its ability to significantly improve survival and suppress key staphylococcal toxins, even without a superior bactericidal effect compared to other antibiotics, highlights a crucial mechanism for treating such severe infections.[1][2][3] These protocols and findings provide a solid foundation for further preclinical and clinical investigation into the role of this compound in managing necrotizing pneumonia.

References

- 1. Effects of this compound on Survival Outcomes and Suppression of Production of Staphylococcal Toxins in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Effects of this compound on Survival Outcomes and Suppression of Production of Staphylococcal Toxins in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vivo Imaging of Tedizolid Phosphate Activity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid phosphate is a next-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). It is a prodrug that is rapidly converted in vivo to its active form, tedizolid. Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] It has demonstrated potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] In vivo imaging techniques, particularly bioluminescence imaging (BLI), offer a powerful, non-invasive method to longitudinally monitor the efficacy of antimicrobial agents in real-time within living animal models. This document provides detailed application notes and protocols for utilizing in vivo imaging to assess the activity of this compound.

Mechanism of Action of Tedizolid

This compound, upon administration, is converted by endogenous phosphatases to its active moiety, tedizolid. Tedizolid then targets the bacterial ribosome, binding to the 23S rRNA of the 50S subunit. This binding action prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis and halting bacterial growth.[1][2][3][7]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Bioluminescence and 19F Magnetic Resonance Imaging Visualize the Efficacy of Lysostaphin Alone and in Combination with Oxacillin against Staphylococcus aureus in Murine Thigh and Catheter-Associated Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]

- 5. jmilabs.com [jmilabs.com]

- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of acute bacterial skin and skin-structure infections: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Assessing Tedizolid Phosphate's Efficacy Against Bacterial Biofilms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of tedizolid phosphate against bacterial biofilms, with a primary focus on Staphylococcus aureus. The information compiled herein is designed to guide researchers in conducting robust in vitro experiments to evaluate the anti-biofilm properties of this next-generation oxazolidinone antibiotic.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and abiotic surfaces. Biofilm-associated infections pose a significant clinical challenge due to their inherent tolerance to conventional antimicrobial therapies. Tedizolid, the active moiety of the prodrug this compound, is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While potent against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), its effectiveness against the biofilm mode of growth is a critical area of investigation.[2][3]

These application notes provide a summary of tedizolid's anti-biofilm activity based on available data and offer detailed protocols for key in vitro assays to assess its efficacy.

Data Presentation: In Vitro Efficacy of Tedizolid

The following tables summarize the in vitro activity of tedizolid against planktonic and biofilm forms of Gram-positive bacteria, primarily Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tedizolid against Planktonic Bacteria

| Bacterial Species | Strain Type | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Staphylococcus aureus | MSSA & MRSA | 113 | 0.25 | 0.5 | 0.12 - 0.5 | [4] |

| Staphylococcus aureus | MRSA | 302 | - | 0.5 | 0.063 - 1 | [5] |

| Staphylococcus aureus | XDR | 28 | - | 2 | ≤ 2 | [1] |

| Enterococcus faecalis | Linezolid-Resistant | 71 | - | - | 1 - 4 | [2] |

| Staphylococcus epidermidis | MRSE | 1 | - | - | 0.5 | [6] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. XDR: Extensively Drug-Resistant.

Table 2: Anti-Biofilm Concentrations of Tedizolid

| Bacterial Species | Strain Type | Assay | Parameter | Concentration (μg/mL) | Reference(s) |

| Staphylococcus aureus | MSSA | Biofilm Formation Inhibition | bMIC | 0.25 - 0.5 | [7] |

| Staphylococcus epidermidis | MRSE | Biofilm Inhibition | MBIC | 2 | [6] |

| Staphylococcus epidermidis | MRSE | Biofilm Eradication | MBEC | >32 | [6] |

| Enterococcus faecalis | Linezolid-Resistant | Biofilm Formation Inhibition | 1/4, 1/8, 1/16 MIC | More effective than linezolid and radezolid | [2] |

bMIC: Biofilm Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Mandatory Visualizations

Tedizolid's Mechanism of Action and its Potential Impact on Biofilm Regulation

Caption: Tedizolid's inhibition of protein synthesis and its potential downstream effects on the S. aureus agr quorum-sensing system.

Experimental Workflow: Assessing Tedizolid's Anti-Biofilm Efficacy

Caption: General workflow for evaluating the anti-biofilm activity of this compound using common in vitro methods.

Experimental Protocols

Crystal Violet Assay for Biofilm Quantification

This protocol is adapted for determining the effect of tedizolid on the formation and disruption of Staphylococcus aureus biofilms in a 96-well plate format.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 25923, MRSA strains)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)

-

96-well flat-bottom sterile polystyrene microtiter plates

-

Phosphate-buffered saline (PBS), sterile

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Protocol for Biofilm Inhibition Assay:

-

Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in TSB with 1% glucose to an OD₆₀₀ of approximately 0.05.

-

Plate Setup:

-

Add 100 µL of sterile TSB with 1% glucose to the negative control wells.

-

Add 100 µL of the prepared bacterial inoculum to the remaining wells.

-

Add 100 µL of TSB with 1% glucose containing serial dilutions of this compound to the test wells. The final volume in each well should be 200 µL. Include a positive control with no antibiotic.

-

-

Incubation: Cover the plate and incubate statically for 24 hours at 37°C.

-

Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.

-

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Aspirate the methanol and allow the plate to air dry.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells gently with tap water until the water runs clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Protocol for Eradication of Pre-formed Biofilms:

-

Follow steps 1-4 of the inhibition assay protocol without the addition of tedizolid.

-

After 24 hours of biofilm formation, gently aspirate the medium.

-

Add 200 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells.

-

Incubate for a further 24 hours at 37°C.

-

Proceed with washing, fixation, staining, and quantification as described in steps 5-10 of the inhibition assay protocol.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

-

MBEC device (e.g., Calgary Biofilm Device)

-

Staphylococcus aureus strain

-

Appropriate growth medium (e.g., TSB)

-

This compound stock solution

-

96-well microtiter plates

-

Sterile saline

-

Recovery medium (e.g., TSB)

-

Sonicator

-

Microplate reader or viable cell counting materials

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in the growth medium to a defined cell density (e.g., 10⁵-10⁶ CFU/mL).

-

Biofilm Formation:

-

Add 150 µL of the inoculum to each well of a 96-well plate.

-

Place the peg lid of the MBEC device into the wells.

-

Incubate for 24-48 hours at 37°C with gentle shaking to allow biofilm formation on the pegs.

-

-

Rinsing: Transfer the peg lid to a 96-well plate containing 200 µL of sterile saline per well to rinse off planktonic bacteria.

-

Antibiotic Challenge:

-

Prepare a 96-well plate with serial dilutions of this compound in fresh growth medium (200 µL per well).

-

Transfer the rinsed peg lid to this challenge plate.

-

Incubate for 24 hours at 37°C.

-

-

Recovery and Disruption:

-

Transfer the peg lid to a new 96-well plate containing 200 µL of recovery medium per well.

-

Place the plate in a sonicator bath for 5-10 minutes to dislodge the biofilm bacteria from the pegs.

-

-

MBEC Determination:

-

Incubate the recovery plate for 24 hours at 37°C.

-

The MBEC is the lowest concentration of tedizolid that results in no turbidity (visual inspection) or an OD₆₀₀ below a defined cutoff in the recovery plate wells.

-

Alternatively, perform serial dilutions and plate for CFU counting from the recovery wells to determine the concentration that results in a significant reduction (e.g., ≥3-log₁₀) in viable bacteria.

-

Concluding Remarks

The protocols and data presented provide a framework for the systematic evaluation of this compound's efficacy against bacterial biofilms. While tedizolid demonstrates potent activity against planktonic Gram-positive bacteria, its effectiveness against the more resilient biofilm phenotype requires careful and standardized assessment. The provided methodologies for the crystal violet and MBEC assays are foundational for generating reproducible and comparable data. Further investigations into tedizolid's impact on biofilm-related gene expression and signaling pathways, such as the agr quorum-sensing system, will provide a more comprehensive understanding of its anti-biofilm mechanisms and potential clinical utility in managing biofilm-associated infections.

References

- 1. brieflands.com [brieflands.com]

- 2. Tedizolid for the management of human infections: in vitro characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]

- 4. ejmm.journals.ekb.eg [ejmm.journals.ekb.eg]

- 5. Novel Inhibitors of Staphylococcus aureus Virulence Gene Expression and Biofilm Formation | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tedizolid Phosphate in Combination with Rifampicin Against Bacterial Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus, a leading cause of biofilm-associated infections on medical devices, presents a significant clinical challenge due to its recalcitrance to conventional antibiotic therapies. The formation of a biofilm matrix significantly reduces antibiotic penetration and promotes the development of antibiotic resistance. This document outlines the synergistic effect of tedizolid phosphate in combination with rifampicin against mature S. aureus biofilms, providing detailed protocols for in vitro evaluation and a summary of key quantitative findings. The combination has been shown to not only disaggregate pre-formed biofilms and exert bactericidal activity at clinically relevant concentrations but also to effectively prevent the emergence of rifampicin resistance, a common issue when rifampicin is used as a monotherapy.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the efficacy of tedizolid and rifampicin, alone and in combination, against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) biofilms.

Table 1: Effect of Tedizolid and Rifampicin Combination on Biofilm Biomass and Metabolic Activity

| Treatment Group | MSSA ATCC 6538 | MRSA ATCC 43300 |

| Biofilm Biomass Reduction (%) | ||

| Tedizolid (2 mg/L) + Rifampicin (0.06 mg/L) | ~35% | Significant Reduction |

| Tedizolid (4 mg/L) + Rifampicin (0.06 mg/L) | ~45% | Significant Reduction |

| Metabolic Activity Reduction | Significant reduction at all tested concentrations | Significant reduction at all tested concentrations |

Data derived from studies demonstrating a significant reduction in biofilm biomass and metabolic activity for both MSSA and MRSA when treated with the combination of tedizolid and rifampicin compared to untreated controls.[1]

Table 2: Prevention of Rifampicin Resistance in S. aureus Biofilms

| Treatment | Rifampicin-Resistant CFU Emergence |

| Rifampicin (0.06 mg/L) alone | ~100% after 48h |

| Tedizolid + Rifampicin Combination | Complete prevention of resistance onset |

This data highlights the critical role of tedizolid in preventing the development of resistance to rifampicin within the biofilm.[1]

Table 3: Minimum Inhibitory and Bactericidal Concentrations against Biofilms

| Antibiotic | MRSE Isolate |

| Minimum Biofilm Inhibitory Concentration (MBIC) | |

| Tedizolid | 2 µg/ml |

| Rifampin | 0.001 µg/ml |

| Vancomycin | 2 µg/ml |

| Minimum Biofilm Bactericidal Concentration (MBBC) | |

| Tedizolid | >32 µg/ml |

| Rifampin | 2 µg/ml |

| Vancomycin | 128 µg/ml |

Note: This data is for a Methicillin-Resistant Staphylococcus epidermidis (MRSE) isolate and provides context for the anti-biofilm activity of these agents.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Bacterial Strains and Culture Conditions

-

Bacterial Strains: Methicillin-sensitive Staphylococcus aureus (MSSA) ATCC 6538 and methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 are commonly used reference strains.[1] Clinical isolates can also be utilized.

-

Culture Medium: Trypticase Soy Broth (TSB) supplemented with 1% glucose is a suitable medium for promoting biofilm formation.

-

Growth Conditions: Bacteria are typically grown overnight at 37°C with shaking to reach the stationary phase before being used for biofilm assays.

In Vitro Biofilm Formation Assay

This protocol describes the formation of mature biofilms in a 96-well plate format.

-

Preparation: A bacterial suspension is prepared from an overnight culture and diluted in fresh TSB with 1% glucose to a final concentration of approximately 1 x 10^7 CFU/mL.

-

Incubation: 200 µL of the bacterial suspension is added to the wells of a flat-bottomed 96-well microtiter plate.

-

Biofilm Development: The plate is incubated at 37°C for 48 hours under static conditions to allow for the formation of a mature biofilm. The growth medium should be carefully replaced with fresh medium every 24 hours to ensure nutrient availability.

Antimicrobial Susceptibility Testing of Biofilms

This protocol outlines the procedure for evaluating the efficacy of antimicrobial agents against pre-formed biofilms.

-

Biofilm Preparation: Mature biofilms are formed as described in the protocol above.

-

Antibiotic Treatment: After 48 hours, the growth medium is removed, and the biofilms are gently washed with phosphate-buffered saline (PBS) to remove planktonic cells. Subsequently, 200 µL of fresh TSB containing the desired concentrations of tedizolid, rifampicin, or their combination is added to the wells.

-

Incubation: The plates are incubated for an additional 24 to 48 hours at 37°C.

-

Evaluation of Biofilm Viability:

-

Biomass Quantification (Crystal Violet Staining): The supernatant is discarded, and the wells are washed with PBS. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes. After washing and drying, the stain is solubilized with 33% acetic acid, and the absorbance is measured at 570 nm.

-

Metabolic Activity (XTT Assay): The metabolic activity of the cells within the biofilm is assessed using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The production of a colored formazan product is proportional to the number of metabolically active cells and is measured colorimetrically.

-

Bactericidal/Bacteriostatic Activity (CFU Counting): To determine the number of viable bacteria, the biofilm is physically disrupted by scraping and sonication. The resulting bacterial suspension is serially diluted and plated on Trypticase Soy Agar (TSA) plates. The plates are incubated at 37°C for 24 hours, and the colony-forming units (CFU) are counted.

-

Assessment of Rifampicin Resistance Development

This protocol is designed to evaluate the ability of tedizolid to prevent the emergence of rifampicin-resistant mutants within the biofilm.

-

Treatment: Mature biofilms are treated with rifampicin alone or in combination with tedizolid for 48 hours.

-

Selection of Resistant Mutants: Following treatment, the biofilms are disrupted, and the bacterial suspension is plated on TSA plates containing a selective concentration of rifampicin (e.g., 20 µg/mL).[1]

-

Quantification: The number of rifampicin-resistant CFU is counted after incubation and expressed as a percentage of the total viable count.

Visualizations

Experimental Workflow for Evaluating Combination Therapy

References

- 1. Tedizolid-Rifampicin Combination Prevents Rifampicin-Resistance on in vitro Model of Staphylococcus aureus Mature Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tedizolid-Rifampicin Combination Prevents Rifampicin-Resistance on in vitro Model of Staphylococcus aureus Mature Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activity of Tedizolid in Methicillin-Resistant Staphylococcus epidermidis Experimental Foreign Body-Associated Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Activity of Tedizolid Phosphate in Macrophage Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid phosphate is a next-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Its active moiety, tedizolid, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] A critical aspect of its efficacy, particularly against facultative intracellular pathogens like Staphylococcus aureus, is its ability to penetrate and accumulate within host cells, such as macrophages, to exert its antibacterial effect. These application notes provide a summary of the intracellular activity of tedizolid and detailed protocols for its evaluation in macrophage-based assays.

Data Presentation

The intracellular activity of tedizolid has been demonstrated through its potent in vitro activity against key pathogens and its significant accumulation within macrophage cell lines.

Table 1: In Vitro Susceptibility of Tedizolid and Linezolid Against Key Pathogens

| Organism | Tedizolid MIC₉₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Fold Difference (Linezolid/Tedizolid) |

| Staphylococcus aureus (all) | 0.25 - 0.5 | 2 | 4 to 8 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 | 2 | 4 to 8 |

| Methicillin-susceptible S. aureus (MSSA) | 0.25 - 0.5 | 2 | 4 to 8 |

| Coagulase-negative staphylococci (CoNS) | 0.25 | 1 | 4 |

| Enterococcus faecalis | 0.25 - 0.5 | 2 | 4 to 8 |

| Vancomycin-resistant Enterococcus (VRE) | 0.5 | 2 | 4 |

| Streptococcus pyogenes | 0.25 | 1 | 4 |

| Streptococcus agalactiae | 0.25 | 1 | 4 |

| Streptococcus anginosus group | 0.5 | 2 | 4 |

Data compiled from multiple sources.[3][4][5][6][7] MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Intracellular Accumulation of Tedizolid in Macrophages

| Cell Line | Intracellular to Extracellular Ratio | Time to Stable Ratio | Comparator (Linezolid) Ratio |

| THP-1 (Human macrophages) | ~10 | 15 minutes | ~1-2 |

| Alveolar macrophages (in vivo) | >20 (compared to plasma-free drug) | Not Applicable | Not Reported |

Data from Lemaire et al. and a prospective pharmacokinetic study.[3]

Experimental Protocols

The following protocols provide a framework for assessing the intracellular activity of this compound in a macrophage infection model. The human monocytic cell line THP-1 is commonly used for these assays as it can be differentiated into macrophage-like cells.

Protocol 1: THP-1 Macrophage Differentiation and Culture

Objective: To prepare THP-1 macrophage-like cells for infection assays.

Materials:

-

THP-1 monocytic cell line (ATCC TIB-202)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, and 1% penicillin-streptomycin (for routine culture)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates (e.g., 24-well plates)

Procedure:

-

Culture THP-1 monocytes in RPMI 1640 medium with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

-

To differentiate monocytes into macrophage-like cells, seed the THP-1 cells into 24-well plates at a density of 5 x 10⁵ cells/well.

-

Add PMA to the culture medium at a final concentration of 50-100 ng/mL.

-

Incubate the cells for 48-72 hours to allow for adherence and differentiation into macrophages.

-

After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with warm PBS.

-

Add fresh, antibiotic-free RPMI 1640 medium with 10% FBS and incubate for at least 24 hours before infection.

Protocol 2: Macrophage Infection Assay with Staphylococcus aureus

Objective: To determine the intracellular bactericidal activity of tedizolid.

Materials:

-

Differentiated THP-1 macrophages in 24-well plates

-

Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate)

-

Tryptic Soy Broth (TSB)

-

This compound (prepare stock solutions in a suitable solvent like DMSO and dilute in culture medium)

-

Gentamicin

-

Sterile water or a lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Bacterial Preparation: Inoculate S. aureus into TSB and grow overnight at 37°C. The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Infection:

-

Wash the differentiated THP-1 macrophages with warm PBS.

-

Prepare a bacterial suspension in antibiotic-free RPMI 1640 medium.

-

Infect the macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

-

Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize infection and incubate for 1-2 hours at 37°C with 5% CO₂ to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria:

-

Aspirate the medium containing non-phagocytosed bacteria.

-

Wash the cells three times with warm PBS.

-

Add fresh culture medium containing a high concentration of an antibiotic that does not readily penetrate eukaryotic cells (e.g., gentamicin at 50-100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.

-

-

Tedizolid Treatment:

-

Wash the cells again with warm PBS to remove the gentamicin.

-

Add fresh culture medium containing various concentrations of tedizolid (e.g., from 0.1x to 10x the MIC). Include a drug-free control.

-

Incubate the plates for the desired time points (e.g., 4, 24, 48 hours).

-

-

Enumeration of Intracellular Bacteria:

-

At each time point, aspirate the medium and wash the cells with PBS.

-

Lyse the macrophages by adding sterile, cold water or a lysis buffer (e.g., 0.1% Triton X-100) and incubating for 10-15 minutes.

-

Perform serial dilutions of the cell lysates in PBS.

-

Plate the dilutions onto TSA plates and incubate overnight at 37°C.

-

Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

-

-

Data Analysis: Calculate the change in log₁₀ CFU/mL over time for each tedizolid concentration compared to the initial intracellular bacterial load and the drug-free control.

Visualizations

Mechanism of Action of Tedizolid

Caption: Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow for Macrophage Infection Assay

Caption: Workflow for assessing the intracellular activity of tedizolid in macrophages.

References

- 1. Pharmacodynamic evaluation of the intracellular activities of antibiotics against Staphylococcus aureus in a model of THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Activity of Antibiotics in a Model of Human THP-1 Macrophages Infected by a Staphylococcus aureus Small-Colony Variant Strain Isolated from a Cystic Fibrosis Patient: Pharmacodynamic Evaluation and Comparison with Isogenic Normal-Phenotype and Revertant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Measurement of bacterial ingestion and killing by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting poor solubility of tedizolid phosphate in lab media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of tedizolid phosphate in laboratory media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the phosphate ester prodrug of tedizolid, an oxazolidinone-class antibiotic.[1][2] The addition of the phosphate group enhances the aqueous solubility of the otherwise poorly soluble tedizolid, allowing for both intravenous and oral administration.[3][4] However, "poor solubility" is relative, and researchers may still face challenges when preparing concentrated solutions or working with specific laboratory media, especially under certain pH conditions.[3]

Q2: What are the key physicochemical properties of this compound?

| Property | Description |

| Appearance | White to yellow solid[5] |

| Molecular Formula | C₁₇H₁₆FN₆O₆P[5] |

| Molecular Weight | 450.32 g/mol [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[6] |

Q3: How does pH affect the solubility of this compound?

The aqueous solubility of this compound is highly dependent on pH. It is lowest in acidic conditions (when the molecule is fully protonated) and increases significantly in neutral to alkaline conditions (when it is deprotonated).[3] A steep increase in solubility is observed between pH 4.0 and 6.0.[3]

Q4: What are the reported aqueous solubility values for this compound?

The reported solubility of this compound varies depending on the specific conditions such as pH and the salt form used. The following table summarizes available data:

| Solvent/Condition | Solubility |

| Water (pH 3.9) | 0.1 mg/mL[5] |

| 0.1 N HCl (pH 1.1) | 0.005 mg/mL[5] |

| 0.01 N HCl (pH 2.1) | 0.005 mg/mL[5] |

| 0.05 M Potassium Phosphate (pH 6.0) | > 50 mg/mL (for the disodium salt)[3] |

| Water | 0.608 mg/mL[7] |

| DMSO | 22 mg/mL (48.85 mM)[2] |

| Ethanol | Insoluble[2] |

Troubleshooting Guide

Issue: A precipitate forms when I add this compound to my cell culture medium.

This is a common issue that can arise from several factors related to the composition of the medium and the properties of the compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound precipitation.

Possible Cause 1: Low pH of the Medium

-

Explanation: As shown in the pH-solubility profile, this compound is significantly less soluble in acidic conditions. Many standard cell culture media are buffered to a physiological pH of around 7.2-7.4, but can become more acidic due to high cell metabolism and CO₂ levels.

-

Solution:

-

Measure the pH of your culture medium.

-

If the pH is below 7.0, consider using a medium with a stronger buffering system (like HEPES) or adjusting the pH with sterile sodium bicarbonate, if your experimental parameters allow.

-

pH-Dependent Solubility of this compound

Caption: Relationship between pH and this compound solubility.

Possible Cause 2: High Final Concentration

-

Explanation: The desired final concentration in your experiment may exceed the solubility limit of this compound in the specific medium you are using.

-

Solution:

-

Review the solubility data. If your target concentration is near the reported limits, you may be experiencing precipitation.

-

Consider lowering the final concentration if your experimental design can accommodate it.

-

For in vitro susceptibility testing, ensure the final concentration in each dilution of your assay does not exceed the solubility limit in the broth (e.g., Mueller-Hinton Broth).

-

Possible Cause 3: Interaction with Media Components

-

Explanation: Complex laboratory media contain various salts, amino acids, and proteins that can interact with this compound and reduce its solubility. Divalent cations like Ca²⁺ and Mg²⁺ are known to sometimes cause precipitation of phosphate-containing compounds.[8][9]

-

Solution:

-

To determine if media components are the cause, try dissolving this compound in a simple, protein-free buffer like phosphate-buffered saline (PBS) at the same concentration. If it dissolves in PBS but not in your medium, an interaction is likely.

-

If using serum, add it to the medium after this compound has been added and dissolved as much as possible.

-

Possible Cause 4: "Solvent Shock"

-

Explanation: If you are using a highly concentrated stock solution in an organic solvent like DMSO, adding it directly to your aqueous medium can cause the compound to rapidly precipitate out of solution.

-

Solution:

-

Minimize the volume of the organic solvent added to the aqueous medium (typically ≤ 0.5% v/v).

-

Perform serial dilutions. Instead of adding the concentrated stock directly, create an intermediate dilution in a solvent that is miscible with both the stock solvent and the final medium.

-

Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.

-

Experimental Protocols

Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Weigh out the desired amount of this compound powder (e.g., 5 mg) in a sterile, tared vial.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., 500 µL for 5 mg).

-

Tightly cap the vial and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but be cautious of potential degradation with prolonged heat.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C under inert gas if possible.

-

Protocol: Preparation of Working Solutions in Aqueous Medium

-

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile aqueous medium (e.g., cell culture medium, PBS)

-

Sterile polypropylene tubes

-

-

Procedure:

-

Thaw an aliquot of the stock solution at room temperature.

-

Determine the final concentration needed for your experiment.

-

Add the appropriate volume of the aqueous medium to a sterile tube.

-

While gently vortexing the medium, add the required volume of the stock solution drop by drop. For example, to make a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock to 990 µL of medium.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).

-

Use the working solution immediately or store it as per stability data for your specific conditions, though fresh preparation is always recommended. If cloudiness or precipitation appears, do not use the solution.

-

References

- 1. This compound | C17H16FN6O6P | CID 11476460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of this compound and its potential in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. This compound | 856867-55-5 [chemicalbook.com]